

5-Amino-3-(trifluoromethyl)picolinonitrile chemical properties

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Compound of Interest

Compound Name: 5-Amino-3-(trifluoromethyl)picolinonitrile

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An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

This guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for **5-Amino-3-(trifluoromethyl)picolinonitrile**, a key intermediate in pharmaceutical and materials science research.

Chemical Identity and Structure

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative.^[1] Its structure incorporates an amino group (-NH₂) at the 5-position, a trifluoromethyl group (-CF₃) at the 3-position, and a nitrile group (-CN) at the 2-position of the pyridine ring.^[1] This combination of functional groups imparts distinct electronic and chemical properties, making it a versatile building block in organic synthesis.^{[1][2]} The trifluoromethyl group, in particular, can enhance lipophilicity and metabolic stability in derivative compounds, which is of significant interest in drug discovery.^{[2][3]}

Table 1: Compound Identification

Identifier	Value
IUPAC Name	5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile [4]
CAS Number	573762-62-6 [5] [6]
Molecular Formula	C ₇ H ₄ F ₃ N ₃ [2] [5] [6]
Molecular Weight	187.12 g/mol [5] [6] [7]
InChI Key	WLMSCOVORZUSNW-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=C(C=NC(=C1C(F)(F)F)C#N)N</chem> [4]

| Synonyms | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 5-Amino-2-cyano-3-(trifluoromethyl)pyridine, 5-Amino-3-(trifluoromethyl)2-cyanopyridine[\[3\]](#)[\[8\]](#)[\[9\]](#) |

Physicochemical Properties

The compound typically appears as a solid, with colors ranging from white and yellow to gray and brown. It is sparingly soluble in water.[\[2\]](#)[\[10\]](#)

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	White to Yellow to Gray to Brown Solid	
Boiling Point	362.2 ± 42.0 °C at 760 mmHg	[11]
Density	1.5 ± 0.1 g/cm ³	[11]
Water Solubility	Sparingly soluble (1.5 g/L at 25 °C)	[2]
pKa	-1.52 ± 0.10 (Predicted)	[2]
XLogP3-AA	1.1	[2]

| Topological Polar Surface Area | 62.7 Å² |[2] |

Spectral Data

Predicted spectral data provides insight into the compound's structure.

Table 3: Predicted NMR Data

Spectrum	Parameters	Predicted Peaks
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| ¹H NMR | 400 MHz, CDCl₃ | δ 8.22 (d, J = 2.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H)[8] |

Further empirical data from techniques like HPLC, LC-MS, and UPLC may be available from specific suppliers.[12]

Reactivity and Stability

5-Amino-3-(trifluoromethyl)picolinonitrile is generally stable under normal storage conditions.[1] However, it may be sensitive to strong acids, bases, or oxidizing agents, which could lead to the degradation of its functional groups.[1] The amino group can act as a nucleophile in substitution reactions, while the nitrile group can be reduced to an amine.[7]

Caption: Key functional groups and their associated reactivity.

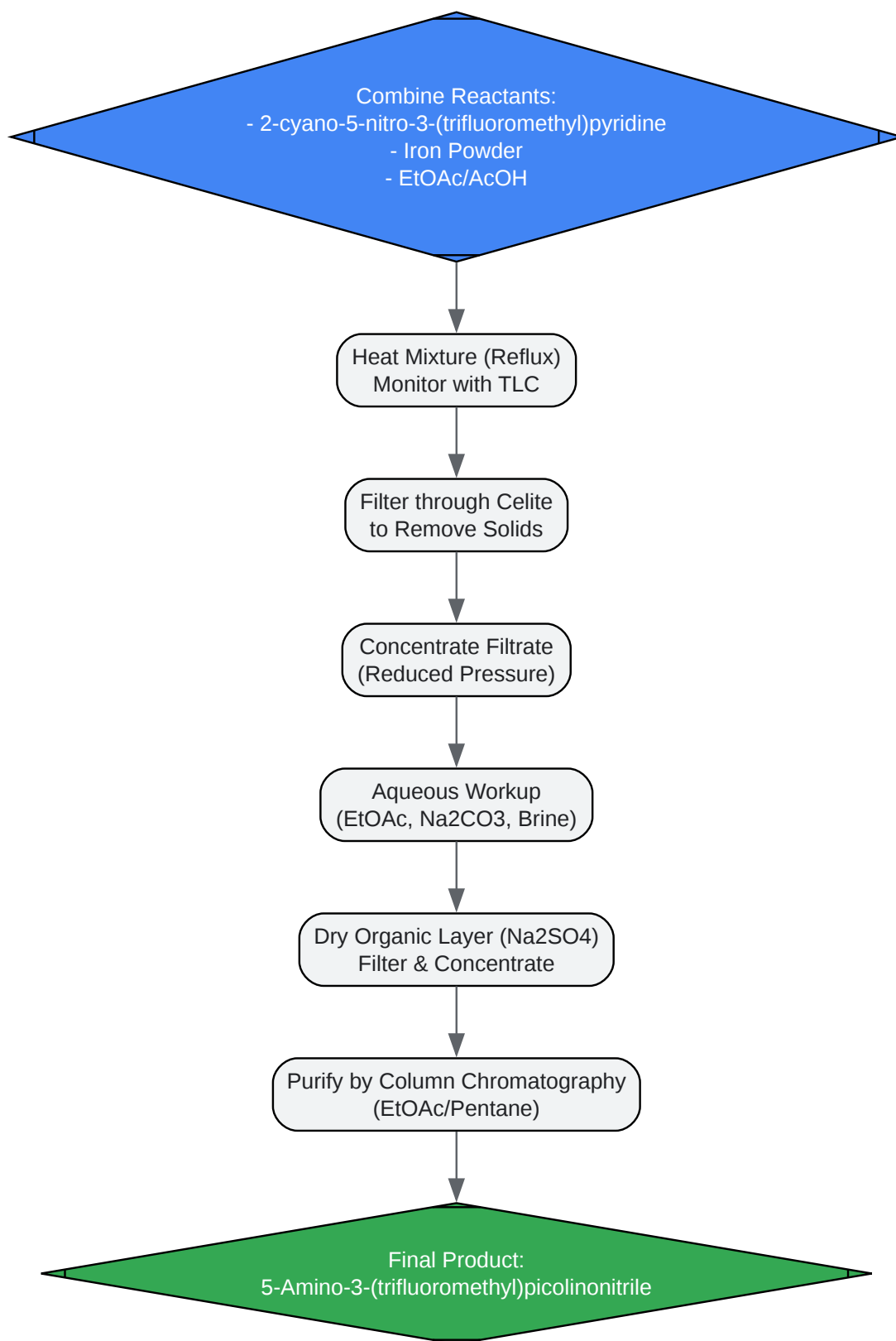
Experimental Protocols: Synthesis

A common method for synthesizing **5-Amino-3-(trifluoromethyl)picolinonitrile** is through the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[7][13]

General Protocol: Reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

- Reactants:
 - 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (starting material)
 - Powdered iron (reducing agent)[5]
 - Ethyl acetate (solvent)[5]

- Acetic acid (solvent/acidic medium)[5]
- Procedure:
 - A mixture of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine and powdered iron is prepared in a mixed solvent system of ethyl acetate and acetic acid.[5][13]
 - The reaction mixture is heated (e.g., to reflux or 65 °C) for several hours (e.g., 12-15 hours).[5][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
 - Upon completion, the solid particles (excess iron and iron oxides) are removed by filtration through a pad of diatomaceous earth (Celite).[5][13]
 - The filtrate is concentrated under reduced pressure to remove the solvents.[5]
 - The crude product is then worked up, which may involve adding ethyl acetate and a saturated aqueous solution of sodium carbonate (Na_2CO_3). The aqueous phase is extracted with ethyl acetate.[5]
 - The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated.[5]
 - If necessary, the final product is purified by column chromatography, for example, using a mixture of ethyl acetate and pentane as the eluent.[5][13]
- Yield: Reported yields for this process are high, often in the range of 91-95%.[5][13]
- Confirmation: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the product's identity. For example: HRMS (ESI): m/z , calcd for $\text{C}_7\text{H}_5\text{F}_3\text{N}_3$ $[\text{M}+\text{H}]^+$, 188.0430; found: 188.0432.[5]



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Caption: General workflow for the synthesis of the title compound.

Applications in Research and Development

This compound is a valuable intermediate in several fields:

- **Pharmaceuticals:** It serves as a precursor for developing pharmaceutical agents.^[1] The presence of the amino, trifluoromethyl, and nitrile groups provides multiple points for further chemical modification.^[1] It is noted as an impurity of Apalutamide, indicating its relevance in the synthesis of complex active pharmaceutical ingredients.^[3]
- **Agrochemicals:** Similar to its use in pharmaceuticals, it is a building block for agrochemical synthesis.^{[2][3]}
- **Material Science:** The fluorinated nature of the molecule makes it a candidate for the preparation of specialized polymers or other advanced materials.^{[1][7]}

Safety and Handling

Table 4: GHS Hazard Information

Hazard Class	Code	Description
Acute Toxicity, Oral	H301	Toxic if swallowed ^{[4][7]} ^{[14][15]}
Acute Toxicity, Dermal	H311	Toxic in contact with skin ^[14]
Acute Toxicity, Inhalation	H331	Toxic if inhaled ^[14]
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

| Aquatic Hazard, Long-term| H412 | Harmful to aquatic life with long lasting effects^[4] |

- **Signal Word:** Danger^[15]
- **Pictograms:** GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)^[7]

Handling and Storage Recommendations:

- Engineering Controls: Use only under a chemical fume hood with adequate ventilation. Use explosion-proof equipment and ensure eyewash stations and safety showers are nearby.^[14]
- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles (conforming to EN166), impervious clothing, and appropriate gloves.^{[14][16]}
- Handling: Avoid contact with skin, eyes, and clothing.^[14] Avoid the formation of dust and aerosols.^[16] Wash hands thoroughly after handling.^{[14][15]} Do not eat, drink, or smoke when using this product.^{[14][15]}
- Storage: Store in a cool, dry, and well-ventilated place.^{[1][14][15]} Keep the container tightly closed and locked up.^{[14][15][16]}

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